2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via an amide coupling reaction using appropriate reagents and catalysts.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzofuran ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the benzofuran core.
Pharmacology: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.
Biology: It is used in studies related to cell signaling and molecular pathways.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The benzofuran core is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The piperidine ring and sulfonamide group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its antimicrobial properties.
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of a benzofuran core, piperidine ring, and sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)30(27,28)20-6-4-19(5-7-20)24-23(26)14-18-15-29-22-8-3-17(2)13-21(18)22/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,24,26) |
InChI Key |
ZVPXLHLJCLTOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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